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Compound of Interest

Compound Name: Cefetamet pivoxil hydrochloride

Cat. No.: B011437 Get Quote

An objective analysis for researchers and drug development professionals.

In the landscape of oral antibiotics, Cefetamet pivoxil hydrochloride, a third-generation

cephalosporin, and the combination of amoxicillin-clavulanate, a penicillin with a β-lactamase

inhibitor, are both prominent players in the treatment of various bacterial infections. This guide

provides a detailed head-to-head comparison of their performance, supported by available

experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Performance Indicators
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Feature
Cefetamet Pivoxil
Hydrochloride

Amoxicillin-Clavulanate

Antibacterial Spectrum

Excellent activity against

Enterobacteriaceae,

Haemophilus influenzae,

Moraxella catarrhalis, and

Neisseria gonorrhoeae. Active

against β-lactamase producing

strains of H. influenzae and M.

catarrhalis. Poor activity

against penicillin-resistant

Streptococcus pneumoniae,

staphylococci, and

Pseudomonas spp.[1]

Broad activity against many

Gram-positive bacteria

including methicillin-

susceptible Staphylococcus

aureus and Streptococcus

pneumoniae. Also effective

against β-lactamase producing

H. influenzae and M.

catarrhalis. Weaker activity

against many

Enterobacteriaceae.[2]

Clinical Efficacy

High efficacy in acute

exacerbations of chronic

bronchitis (AECB) and other

respiratory tract infections.[3]

[4]

Established efficacy in a wide

range of infections including

respiratory tract infections,

sinusitis, and otitis media.

Pharmacokinetics

Half-life: ~2.2 hours[1]Oral

Bioavailability: ~50% (taken

with food)[1]

Half-life (Amoxicillin): ~1.3

hoursHalf-life (Clavulanic acid):

~1.0 hour[5]Oral Bioavailability

(Amoxicillin): Variable, but

generally well-absorbed.

Safety and Tolerability

Generally well-tolerated. The

most common adverse effects

are gastrointestinal (diarrhea,

nausea, vomiting), occurring in

less than 10% of patients.[1]

Gastrointestinal side effects,

particularly diarrhea, are

common and may be more

frequent than with cefetamet

pivoxil.[3]

In-Vitro Activity: A Comparative Look at Pathogen
Susceptibility
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The in-vitro activity of an antibiotic is a critical determinant of its potential clinical efficacy.

Minimum Inhibitory Concentration (MIC) values, particularly the MIC50 and MIC90 (the

concentrations required to inhibit 50% and 90% of isolates, respectively), provide a quantitative

measure of this activity.

While a comprehensive, direct comparative study presenting MIC50/MIC90 values for both

drugs against a wide panel of pathogens is not readily available in the public domain, a

summary of their known activities is presented below.

Table 1: In-Vitro Antibacterial Spectrum

Pathogen Cefetamet Amoxicillin-Clavulanate

Streptococcus pneumoniae
Active against penicillin-

sensitive strains.[1]

Generally active, including

against some penicillin-

intermediate strains.[2]

Haemophilus influenzae

Highly active, including against

β-lactamase producing strains.

[1][6]

Active, including against β-

lactamase producing strains.

[2]

Moraxella catarrhalis

Highly active, including against

β-lactamase producing strains.

[1]

Active, including against β-

lactamase producing strains.

[2]

Enterobacteriaceae Highly active.[6] Weaker activity in general.[2]

Staphylococcus aureus Not active.[1]
Active against methicillin-

susceptible strains.[2]

Pseudomonas aeruginosa Not active.[6] Not active.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (General Methodology)

The determination of MIC values is typically performed using standardized methods such as

broth microdilution or agar dilution as outlined by organizations like the Clinical and Laboratory

Standards Institute (CLSI).
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Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion
The pharmacokinetic profiles of Cefetamet pivoxil and amoxicillin-clavulanate influence their

dosing regimens and efficacy at the site of infection.

Table 2: Pharmacokinetic Parameters

Parameter
Cefetamet Pivoxil
Hydrochloride

Amoxicillin-Clavulanate

Active Moiety Cefetamet Amoxicillin and Clavulanic Acid

Oral Bioavailability
Approximately 50% when

taken with food.[1]

Amoxicillin: Well-absorbed.

Clavulanate: Absorption is

increased when taken with

food.[5]

Protein Binding Cefetamet: ~22%[1]
Amoxicillin: ~18%Clavulanic

Acid: ~25%[5]

Elimination Half-life Cefetamet: ~2.2 hours[1]

Amoxicillin: ~1.3

hoursClavulanic Acid: ~1.0

hour[5]

Primary Route of Excretion Renal (unchanged)[1]

Renal (unchanged for

amoxicillin; clavulanate is more

extensively metabolized)[5]

Experimental Protocol: Pharmacokinetic Study (General Methodology)

Pharmacokinetic parameters are typically determined through clinical studies involving healthy

volunteers or patient populations.
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Clinical Efficacy: A Focus on Respiratory Tract
Infections
Clinical trials provide the most direct evidence of a drug's effectiveness in treating specific

infections. A notable head-to-head comparison was conducted in adults with acute

exacerbation of chronic bronchitis (AECB).

Table 3: Clinical and Bacteriological Outcomes in AECB
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Outcome
Cefetamet Pivoxil (500mg
bid)

Amoxicillin-Clavulanate
(500/125mg tid)

Clinical Efficacy 96% 92%

Bacteriological Response 89% 84%

Data from an open,

comparative, prospective study

in 180 adults with AECB

treated for 7 days.[7]

In this study, both drugs demonstrated high efficacy. Cefetamet pivoxil showed a slight

advantage in both clinical and bacteriological response rates.[7]

Experimental Protocol: Clinical Trial for AECB (General Methodology)

Clinical trials comparing antibiotics for AECB typically involve the following key elements:

Study Design: Randomized, controlled trial. May be open-label or blinded.

Patient Population: Adults with a clinical diagnosis of AECB, often with specific inclusion and

exclusion criteria (e.g., based on symptoms, smoking history, and lung function).

Intervention: Administration of the study drugs at specified doses and durations.

Assessments:

Clinical Evaluation: Assessment of symptoms (e.g., sputum purulence, dyspnea, sputum

volume) at baseline, during, and after treatment.

Microbiological Evaluation: Collection of sputum samples for culture and susceptibility

testing to identify the causative pathogens and their antibiotic sensitivity.

Safety Assessment: Monitoring and recording of any adverse events.

Endpoints:
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Primary: Clinical cure or improvement rates at the end of therapy and/or at a follow-up

visit.

Secondary: Bacteriological eradication rates, incidence of adverse events.

Patient Recruitment
(AECB Diagnosis)

Randomization

Cefetamet Pivoxil
Treatment Group

Amoxicillin-Clavulanate
Treatment Group

Follow-up Assessments
(Clinical & Microbiological)

Data Analysis
(Efficacy & Safety)
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Safety and Tolerability
Both Cefetamet pivoxil and amoxicillin-clavulanate are generally considered safe, but their

adverse effect profiles differ slightly. In the aforementioned AECB study, gastrointestinal

disorders were the most common adverse events for both drugs, with diarrhea occurring nearly

twice as often in the amoxicillin-clavulanate group.[7]
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Conclusion
Cefetamet pivoxil hydrochloride and amoxicillin-clavulanate are both effective oral antibiotics

with distinct profiles. Cefetamet pivoxil demonstrates enhanced activity against Gram-negative

bacteria, particularly Enterobacteriaceae, and may have a more favorable gastrointestinal

tolerability profile.[6][7] Amoxicillin-clavulanate maintains a broader spectrum of activity against

certain Gram-positive organisms, including methicillin-susceptible Staphylococcus aureus.[2]

The choice between these two agents should be guided by the suspected or confirmed

pathogen and its susceptibility profile, local resistance patterns, and the patient's clinical

presentation and tolerance. For drug development professionals, the differences in their

spectrum of activity and safety profiles may present opportunities for the development of new

agents with improved characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Head-to-Head Comparison: Cefetamet Pivoxil
Hydrochloride vs. Amoxicillin-Clavulanate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011437#head-to-head-comparison-of-cefetamet-
pivoxil-hydrochloride-and-amoxicillin-clavulanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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